molecular formula C11H11NO2 B14360763 1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- CAS No. 90832-54-5

1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-

Cat. No.: B14360763
CAS No.: 90832-54-5
M. Wt: 189.21 g/mol
InChI Key: GJYMGPVIFSJHGS-UHFFFAOYSA-N
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Description

1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by a fused dioxole ring and a methyl group at the 7th position. It has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- typically involves the reaction of cotarnine with indole derivatives. This reaction occurs in methanolic solution and results in the formation of 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline . The reaction conditions include the use of methanol as a solvent and the reaction proceeds at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the nitrogen or carbon atoms of the isoquinoline ring .

Scientific Research Applications

1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- involves its interaction with specific molecular targets and pathways. It is known to interact with nucleophilic substrates, leading to the formation of Mannich bases. These interactions can result in the modulation of enzyme activities and receptor functions, which are crucial for its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- is unique due to its fused dioxole ring and the presence of a methyl group at the 7th position. This structural feature distinguishes it from other isoquinoline derivatives and contributes to its specific chemical and biological properties .

Properties

CAS No.

90832-54-5

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

7-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C11H11NO2/c1-7-2-8-3-10-11(14-6-13-10)4-9(8)5-12-7/h3-5,7H,2,6H2,1H3

InChI Key

GJYMGPVIFSJHGS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC3=C(C=C2C=N1)OCO3

Origin of Product

United States

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